molecular formula C21H23NO6S B11549303 ethyl 5-methoxy-4-[(4-methoxyphenyl)sulfonyl]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-methoxy-4-[(4-methoxyphenyl)sulfonyl]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11549303
M. Wt: 417.5 g/mol
InChI Key: DFVZLEIGCNOIKK-UHFFFAOYSA-N
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Description

ETHYL 5-METHOXY-4-(4-METHOXYBENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes an indole core, methoxy groups, and a benzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-METHOXY-4-(4-METHOXYBENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves ester

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-methoxy-4-(4-methoxyphenyl)sulfonyl-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C21H23NO6S/c1-6-28-21(23)18-13(2)22(3)16-11-12-17(27-5)20(19(16)18)29(24,25)15-9-7-14(26-4)8-10-15/h7-12H,6H2,1-5H3

InChI Key

DFVZLEIGCNOIKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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